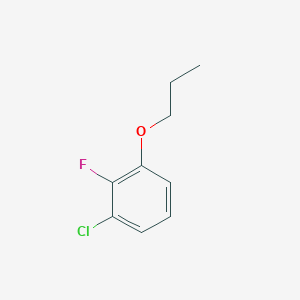

1-Chloro-2-fluoro-3-propoxybenzene

Description

1-Chloro-2-fluoro-3-propoxybenzene (C₉H₁₀ClFO) is a halogenated aromatic compound featuring chlorine (Cl), fluorine (F), and a propoxy (-OCH₂CH₂CH₃) group at the 1-, 2-, and 3-positions of the benzene ring, respectively. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or material science. The propoxy group enhances solubility in organic solvents compared to smaller alkoxy substituents, while the electron-withdrawing Cl and F atoms modulate reactivity in electrophilic substitution reactions .

Properties

IUPAC Name |

1-chloro-2-fluoro-3-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOSCERLMAHLRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-propoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-2-fluoro-3-nitrobenzene with propanol in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactorsThe reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-3-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.

Oxidation Products: Quinones and other oxidized forms.

Reduction Products: Hydroxy derivatives and fully reduced benzene rings.

Scientific Research Applications

1-Chloro-2-fluoro-3-propoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3-propoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative chlorine and fluorine atoms influences its reactivity and binding affinity. The propoxy group can enhance its solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

1-Chloro-2-fluoro-3-isopropoxybenzene (CAS 1369791-02-5, C₉H₁₀ClFO):

While sharing the same molecular formula as the target compound, the isopropoxy (-OCH(CH₃)₂) group introduces steric hindrance due to its branched structure. This reduces solubility in polar solvents compared to the linear propoxy analog. The branched alkoxy group may also lower thermal stability, as observed in analogous isopropoxy-substituted benzenes .- 1-Chloro-2-fluorobenzene (C₆H₄ClF): Lacking the propoxy group, this compound exhibits higher volatility (lower boiling point) and reduced solubility in non-polar solvents. The absence of the electron-donating alkoxy group makes it less reactive in nucleophilic aromatic substitution compared to 1-chloro-2-fluoro-3-propoxybenzene .

1-Chloro-3-fluorobenzene (C₆H₄ClF):

The meta-arrangement of Cl and F alters electronic effects, with the dipole moment differing from the ortho-substituted target compound. This positional isomer is less sterically hindered, enabling faster reaction kinetics in cross-coupling reactions .

Functional Group Variations

2-Chloro-6-fluorobenzal chloride (C₇H₄Cl₂F):

The additional chloride substituent and aldehyde functional group increase polarity and reactivity toward nucleophiles. However, the absence of an alkoxy group limits its utility in applications requiring hydrophobic interactions .- Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate (C₁₂H₁₆O₃S): Replacing the propoxy group with a methoxy (-OCH₃) and introducing a sulfanyl (-S-) linkage reduces steric bulk but enhances resonance stabilization. This compound’s ester group also enables hydrolysis-driven applications, unlike the ether-based this compound .

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Formula | Boiling Point (°C)* | Solubility (Polar Solvents) | Reactivity in SNAr Reactions |

|---|---|---|---|---|

| This compound | C₉H₁₀ClFO | ~210–220 | Moderate | Moderate |

| 1-Chloro-2-fluoro-3-isopropoxybenzene | C₉H₁₀ClFO | ~195–205 | Low | Low |

| 1-Chloro-2-fluorobenzene | C₆H₄ClF | ~130–140 | High | High |

| 2-Chloro-6-fluorobenzal chloride | C₇H₄Cl₂F | ~180–190 | High | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.